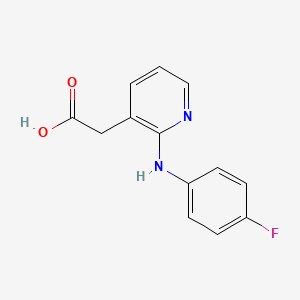
2-(2-((4-Fluorophenyl)amino)pyridin-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-((4-Fluorophenyl)amino)pyridin-3-yl)acetic acid is an organic compound belonging to the class of phenylpyridines. This compound features a pyridine ring substituted with a fluorophenyl group and an acetic acid moiety. The presence of fluorine in the aromatic ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-Fluorophenyl)amino)pyridin-3-yl)acetic acid typically involves the following steps:
Formation of the Fluorophenyl Intermediate: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on an aromatic ring.
Coupling with Pyridine: The fluorophenyl intermediate is then coupled with a pyridine derivative through a cross-coupling reaction such as the Suzuki-Miyaura coupling.
Introduction of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-((4-Fluorophenyl)amino)pyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
2-(2-((4-Fluorophenyl)amino)pyridin-3-yl)acetic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the development of agrochemicals and materials with specialized properties
Mecanismo De Acción
The mechanism of action of 2-(2-((4-Fluorophenyl)amino)pyridin-3-yl)acetic acid involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological pathways, leading to desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoropyridine: A simpler analog with a single fluorine atom on the pyridine ring.
4-Fluoroaniline: Contains a fluorine atom on the benzene ring and an amino group.
2-(Pyridin-3-yl)acetic Acid: Lacks the fluorophenyl substitution but retains the pyridine and acetic acid moieties
Uniqueness
2-(2-((4-Fluorophenyl)amino)pyridin-3-yl)acetic acid is unique due to the combination of its fluorophenyl and pyridine structures, which confer distinct chemical and biological properties. The presence of fluorine enhances its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H11FN2O2 |
|---|---|
Peso molecular |
246.24 g/mol |
Nombre IUPAC |
2-[2-(4-fluoroanilino)pyridin-3-yl]acetic acid |
InChI |
InChI=1S/C13H11FN2O2/c14-10-3-5-11(6-4-10)16-13-9(8-12(17)18)2-1-7-15-13/h1-7H,8H2,(H,15,16)(H,17,18) |
Clave InChI |
ARVLOCXBOUXCLE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)NC2=CC=C(C=C2)F)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



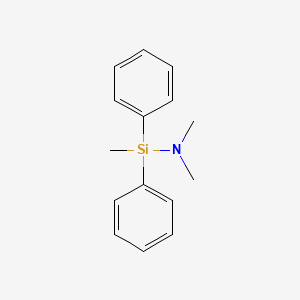
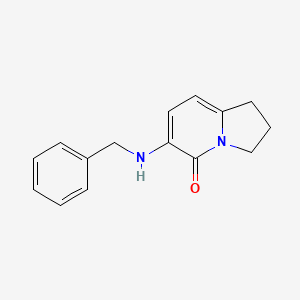
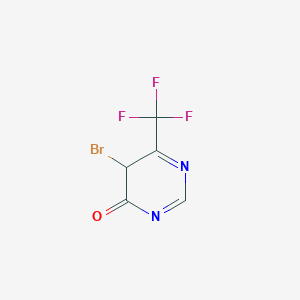
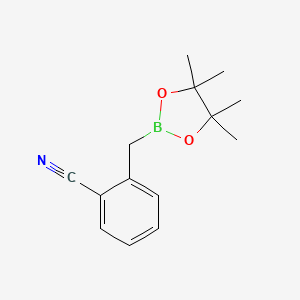

![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-methoxy-2-methyl-](/img/structure/B11868025.png)


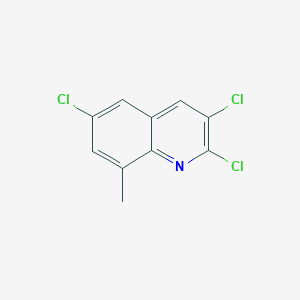
![Isoindolo[2,1-a]quinoline-5,11-dione](/img/structure/B11868051.png)
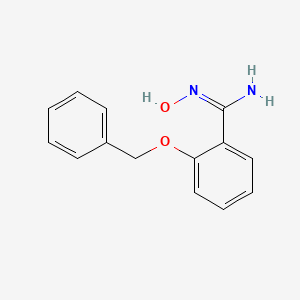
![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B11868060.png)
![3-(2-Chloropyridin-4-yl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B11868072.png)
